An In-depth Technical Guide to (6-Acetamidopyridin-3-yl)boronic acid: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to (6-Acetamidopyridin-3-yl)boronic acid: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (6-Acetamidopyridin-3-yl)boronic acid, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis methodologies, and its role as a versatile building block in the creation of novel therapeutic agents.
Chemical Structure and Properties
(6-Acetamidopyridin-3-yl)boronic acid is a pyridine derivative characterized by an acetamido group at the 6-position and a boronic acid functional group at the 3-position. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Chemical Structure:
Table 1: Physicochemical Properties of (6-Acetamidopyridin-3-yl)boronic acid
| Property | Value | Reference |
| CAS Number | 947533-21-3 | [1] |
| Molecular Formula | C₇H₉BN₂O₃ | [1] |
| Molecular Weight | 179.97 g/mol | [1] |
| Density | 1.3 g/cm³ | |
| Refractive Index | 1.554 | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | While specific data is unavailable, boronic acids generally exhibit low solubility in water, which can be increased by the addition of monosaccharides.[2] |
Synthesis and Experimental Protocols
A plausible synthetic route would involve the borylation of a 6-acetamido-3-halopyridine. Below is a generalized experimental protocol adapted from established methods for the synthesis of related pyridinylboronic acids.[3]
General Experimental Protocol: Miyaura Borylation for the Synthesis of (6-Acetamidopyridin-3-yl)boronic acid
Materials:
-
6-Acetamido-3-bromopyridine (or other suitable halide)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
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Dimethyl sulfoxide (DMSO) (for purification)
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Water
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Standard glassware for inert atmosphere reactions
-
Microwave reactor (optional, for accelerated reaction times)[4]
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), combine 6-acetamido-3-bromopyridine (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), and potassium acetate (2-3 equivalents).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (typically 2-5 mol%).
-
The reaction mixture is then heated. Conventional heating can be performed at 80-100 °C for several hours. Alternatively, microwave irradiation at a higher temperature (e.g., 120-160 °C) can significantly reduce the reaction time.[4][5]
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product, the pinacol ester of (6-Acetamidopyridin-3-yl)boronic acid, can be purified by column chromatography on silica gel.
-
Hydrolysis of the pinacol ester to the final boronic acid can be achieved by treatment with an aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by neutralization.
-
The final product, (6-Acetamidopyridin-3-yl)boronic acid, can be further purified by recrystallization or preparative HPLC.
Diagram 1: General Workflow for Miyaura Borylation
Caption: A simplified workflow for the synthesis of (6-Acetamidopyridin-3-yl)boronic acid.
Applications in Drug Discovery
Boronic acids are a privileged class of compounds in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes.[6][7] This property makes them potent and selective enzyme inhibitors.
(6-Acetamidopyridin-3-yl)boronic acid , as a member of this class, holds significant promise for the development of novel therapeutics. Its pyridine core is a common scaffold in many approved drugs, and the acetamido and boronic acid functionalities offer opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Enzyme Inhibition
The primary application of boronic acids in drug discovery is as enzyme inhibitors. The boron atom in the boronic acid acts as an electrophile that is attacked by a nucleophilic serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction, thereby inhibiting the enzyme.[6][8]
Potential Enzyme Targets:
-
Proteasomes: Dipeptidyl boronic acids like bortezomib are highly effective proteasome inhibitors used in cancer therapy.[8][9] The pyridinyl scaffold of (6-Acetamidopyridin-3-yl)boronic acid could be elaborated to target the proteasome.
-
Serine Proteases: This broad class of enzymes is involved in various physiological processes, and their dysregulation is implicated in numerous diseases. Boronic acids have been successfully developed as inhibitors of serine proteases.
-
Beta-Lactamases: The emergence of antibiotic resistance is a major global health threat. Boronic acids have shown potent inhibitory activity against bacterial beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics.[10]
Diagram 2: Mechanism of Serine Protease Inhibition by a Boronic Acid
Caption: Covalent inhibition of a serine protease by a boronic acid derivative.
Suzuki-Miyaura Cross-Coupling
Beyond its direct biological activity, (6-Acetamidopyridin-3-yl)boronic acid is a valuable building block in synthetic chemistry. It can be readily employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl structures, which are common motifs in many pharmaceuticals.[11][12] This reaction allows for the efficient formation of a carbon-carbon bond between the pyridine ring of the boronic acid and another aryl or heteroaryl halide.
Diagram 3: Suzuki-Miyaura Cross-Coupling Reaction
Caption: A schematic of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data
While specific spectroscopic data for (6-Acetamidopyridin-3-yl)boronic acid is not publicly available in the reviewed literature, general characteristics for similar compounds can be inferred. Commercial suppliers may provide compound-specific data such as NMR and mass spectra upon request.[13]
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the pyridine ring protons, the acetyl methyl protons, and the amide proton. The boronic acid protons are often broad and may exchange with solvent.
-
¹³C NMR: The carbon NMR spectrum would provide signals for all the carbon atoms in the molecule, including the pyridine ring carbons, the acetyl methyl and carbonyl carbons.
-
¹¹B NMR: Boron-11 NMR is a powerful technique for characterizing boronic acids and their derivatives, providing information about the coordination state of the boron atom.[14][15]
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(6-Acetamidopyridin-3-yl)boronic acid is a valuable chemical entity with significant potential for application in drug discovery and development. Its utility as both a versatile synthetic building block in Suzuki-Miyaura cross-coupling reactions and as a potential enzyme inhibitor makes it an attractive scaffold for the design of novel therapeutic agents. Further research to fully characterize its physicochemical properties, biological activity, and to develop optimized synthetic protocols is warranted and will undoubtedly expand its applications in medicinal chemistry.
References
- 1. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
- 6. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1449216-27-6|(2-Acetamidopyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
